molecular formula C25H26N2O2 B3017282 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 74493-70-2

13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B3017282
CAS No.: 74493-70-2
M. Wt: 386.495
InChI Key: SYTOQWJOLCMWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a useful research compound. Its molecular formula is C25H26N2O2 and its molecular weight is 386.495. The purity is usually 95%.
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Biological Activity

The compound 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione , often referred to as a piperidine derivative of epipyrroloanthracene, has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a complex polycyclic structure with a piperidine moiety that may influence its pharmacological properties. The molecular formula is C25H24N2O3C_{25}H_{24}N_2O_3, with a molecular weight of approximately 400.478 g/mol. The structure includes multiple functional groups that can interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that derivatives of piperidine often exhibit significant affinity for dopamine and norepinephrine transporters, which are crucial in the modulation of mood and behavior .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally similar to This compound can inhibit the uptake of dopamine (DAT) and norepinephrine (NET) with low nanomolar potency. For instance, a related piperidine analog showed a Ki value of 6.23 nM for DAT and 7.56 nM for NET . This suggests that the compound may possess psychoactive properties that could be harnessed for therapeutic purposes.

Case Studies

  • Antidepressant Activity : A study on piperidine derivatives indicated their potential as antidepressants by enhancing monoamine levels in the brain . The specific compound could exhibit similar effects due to its structural characteristics.
  • Neuroprotective Effects : Research has suggested that compounds with similar structures may provide neuroprotection against oxidative stress and neuroinflammation . This could be particularly relevant in the context of neurodegenerative diseases.

Data Tables

Property Value
Molecular FormulaC25H24N2O3
Molecular Weight400.478 g/mol
Ki for DAT~6.23 nM
Ki for NET~7.56 nM
Potential ApplicationsAntidepressant, Neuroprotective

Properties

IUPAC Name

17-(2-piperidin-1-ylethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24-22-20-16-8-2-3-9-17(16)21(19-11-5-4-10-18(19)20)23(22)25(29)27(24)15-14-26-12-6-1-7-13-26/h2-5,8-11,20-23H,1,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTOQWJOLCMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.